2-Methoxy-5-methylphenyl-(3-thienyl)methanol
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Overview
Description
2-Methoxy-5-methylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C13H14O2S It is characterized by the presence of a methoxy group, a methyl group, and a thienyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylphenyl-(3-thienyl)methanol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with a thienyl Grignard reagent. The reaction proceeds through a nucleophilic addition mechanism, where the thienyl group is introduced to the aldehyde, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenyl-(3-thienyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylphenyl-(3-thienyl)ketone.
Reduction: Formation of 2-methoxy-5-methylphenyl-(3-thienyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-5-methylphenyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of methoxy and thienyl groups with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenyl-(3-thienyl)methanol is not fully understood. it is believed to interact with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Lacks the thienyl group, making it less versatile in certain reactions.
3-Thienylmethanol: Lacks the methoxy and methyl groups, which may affect its reactivity and applications.
2-Methoxy-5-methylbenzaldehyde: Precursor to the target compound, with different functional properties.
Uniqueness
2-Methoxy-5-methylphenyl-(3-thienyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and thienyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-9-3-4-12(15-2)11(7-9)13(14)10-5-6-16-8-10/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZDCXMNVNBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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